N,N'-Diphenylsuberamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N'-diphenyloctanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-17-11-5-3-6-12-17)15-9-1-2-10-16-20(24)22-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSWSNDWUATJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574170 | |
| Record name | N~1~,N~8~-Diphenyloctanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14354-86-0 | |
| Record name | N~1~,N~8~-Diphenyloctanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N,n Diphenylsuberamide
Established Synthetic Routes to N,N'-Diphenylsuberamide
The synthesis of this compound is primarily achieved through the formation of amide bonds between suberic acid and aniline (B41778). This transformation relies on standard amidation protocols, which involve the activation of the carboxylic acid moieties of suberic acid to facilitate nucleophilic attack by the amine groups of aniline.
Carboxylic Acid Activation and Amidation Strategies
The formation of the diamide (B1670390) this compound involves the reaction of two equivalents of aniline with one equivalent of suberic acid (octanedioic acid). Direct reaction between a carboxylic acid and an amine to form an amide is typically inefficient and requires high temperatures, which can lead to side products. Therefore, the carboxylic acid groups are activated to increase their electrophilicity.
Common strategies for this activation include:
Conversion to Acyl Chlorides: A highly effective method involves converting suberic acid to its more reactive diacyl chloride, suberoyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting suberoyl chloride reacts readily with aniline in the presence of a base (to neutralize the HCl byproduct) to form this compound. This method is often high-yielding but requires handling of moisture-sensitive acyl chlorides. google.com
Use of Coupling Agents: A milder and more common approach in modern synthesis involves the use of coupling agents. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then attacked by the amine. This avoids the separate step of forming and isolating an acyl chloride. Widely used coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. google.com
Boric Acid Catalysis: Boric acid has been established as an effective and environmentally benign catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org This method works by forming an intermediate that facilitates the dehydration reaction, driving the formation of the amide bond under milder conditions than uncatalyzed thermal methods. orgsyn.org
A specific synthesis of this compound has been reported in the crystallographic literature, confirming its successful preparation and characterization. staloysius.edu.instaloysius.edu.in
Yield Optimization and Purity Considerations
Key considerations for optimization include:
Stoichiometry: Precise control of the molar ratio of suberic acid to aniline is crucial to favor the formation of the desired diamide over the mono-amide or unreacted starting materials.
Solvent and Temperature: The choice of solvent (e.g., THF, DMF, CH₂Cl₂) can impact the solubility of reactants and the reaction rate. Temperature must be controlled to prevent decomposition of reagents or intermediates while ensuring the reaction proceeds at a reasonable rate. researchgate.net
Purification: Due to the symmetrical and relatively non-polar nature of this compound, it has good crystallinity. Purification is commonly achieved by recrystallization from a suitable solvent, such as ethanol, which effectively removes unreacted starting materials and byproducts like dicyclohexylurea (if DCC is used as a coupling agent). researchgate.net The final product's purity can be assessed using techniques like melting point determination, NMR spectroscopy, and elemental analysis.
Table 1: Summary of General Reaction Conditions for Amide Synthesis
| Parameter | Condition | Purpose/Consideration |
|---|---|---|
| Activating Agent | Thionyl Chloride, Oxalyl Chloride | Forms a highly reactive acyl chloride intermediate. |
| Coupling System | EDCI/HOBt, DCC | Milder, in-situ activation of the carboxylic acid. |
| Catalyst | Boric Acid | Promotes direct amidation via dehydration. |
| Base | Pyridine, Triethylamine | Scavenges acidic byproducts (e.g., HCl). |
| Solvent | THF, DMF, Dichloromethane | Solubilizes reactants and intermediates. |
| Purification | Recrystallization | Removes impurities to yield the pure diamide. researchgate.net |
Derivatization and Analog Synthesis from the this compound Scaffold
The this compound structure serves as a versatile scaffold that can be modified at two primary locations: the terminal phenyl rings and the central aliphatic linker.
Modifications of the Phenyl Moieties
The phenyl rings of this compound can be readily modified by starting the synthesis with substituted anilines. This approach allows for the introduction of a wide array of functional groups, tuning the electronic and steric properties of the final molecule. Research on related N,N'-diarylalkanediamides demonstrates the feasibility of this strategy. By using anilines with chloro, methyl, or other substituents, a diverse library of analogs can be generated. staloysius.edu.instaloysius.edu.in
For instance, the reaction of suberoyl chloride with substituted anilines would yield analogs with functionalities on the aromatic rings. Furthermore, sulfonylamide analogs, such as N,N'-Bis[(2-chlorophenyl)sulfonyl]suberamide, have been synthesized, indicating that the N-phenyl bond can be replaced with an N-sulfonylphenyl linkage. staloysius.edu.in
Table 2: Examples of Synthesized Analogs of N,N'-Diarylalkanediamides
| Compound Name | Linker | Phenyl Moiety Modification | Reference |
|---|---|---|---|
| N,N'-Bis(3-methylphenyl)propanediamide | Propanediamide | 3-Methyl | staloysius.edu.in |
| N,N'-Bis(2-chlorophenyl)propanediamide | Propanediamide | 2-Chloro | staloysius.edu.in |
| N,N'-Bis[(2-chlorophenyl)sulfonyl]suberamide | Octanediamide (B1619163) (Suberamide) | N-Sulfonyl-(2-chlorophenyl) | staloysius.edu.in |
| N,N'-Bis(4-chlorophenylsulfonyl)suberamide | Octanediamide (Suberamide) | N-Sulfonyl-(4-chlorophenyl) | staloysius.edu.in |
Structural Elaboration of the Octanediamide Linker
Modification of the eight-carbon aliphatic chain of a pre-formed this compound molecule is synthetically challenging due to the chemical inertness of the saturated alkyl backbone. A more practical approach to modifying the linker is to utilize different α,ω-dicarboxylic acids during the initial synthesis.
By replacing suberic acid with other commercially available dicarboxylic acids, a homologous series of N,N'-diphenylalkanediamides can be synthesized. Studies have reported the synthesis of such series using dicarboxylic acids of varying lengths, including pentanedioic (glutaric), hexanedioic (adipic), and nonanedioic (azelaic) acids. researchgate.net This strategy effectively alters the length, flexibility, and conformational properties of the linker connecting the two N-phenylamide groups. Direct functionalization of the octanediamide chain would require more advanced synthetic methods, likely involving a multi-step route starting from a functionalized octanedioic acid derivative.
This compound as a Precursor in Multi-Step Organic Synthesis
While the building blocks of this compound—suberic acid and aniline—are common starting materials in multi-step synthesis, the fully formed diamide is not widely utilized as a reactive intermediate. google.com The high stability of the amide bonds makes this compound more suitable as a final target molecule or a stable scaffold rather than a precursor for further chemical transformations. The molecule lacks obvious handles for further reactions, as the most reactive sites (the carboxylic acids and amines) have been consumed in its formation.
The synthesis of the histone deacetylase inhibitor Vorinostat (N-hydroxy-N'-phenyl-octanediamide) provides relevant context. google.com This multi-step synthesis starts from suberic acid and aniline. sapub.org However, the key intermediate that is carried forward is typically the mono-amide, suberanilic acid (N-phenylsuberamic acid). google.com One of the carboxylic acid groups of suberic acid is reacted with aniline, leaving the second carboxylic acid group free for subsequent conversion into a hydroxamic acid. The formation of the di-anilide, this compound, would be a terminal step or a side product in this specific pathway rather than a productive intermediate.
Therefore, the role of this compound as a precursor is limited. Its chemical stability makes it an end-product in most synthetic contexts, valued for the specific spatial arrangement of its phenyl groups provided by the eight-carbon linker. Any complex synthesis requiring this core structure would likely build it from its constituent parts rather than attempting to chemically elaborate the diamide itself. youtube.comarxiv.org
Structural Elucidation and Conformational Analysis of N,n Diphenylsuberamide
Solid-State Structural Characterization
The precise solid-state structure of N,N'-Diphenylsuberamide has been determined primarily through X-ray crystallography, offering insights into its crystal packing and intermolecular interactions.
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction is a powerful technique used to determine the exact arrangement of atoms within a crystalline solid. nih.gov This method has been instrumental in revealing the detailed molecular and crystal structure of this compound.
Crystallographic analysis of this compound (systematic name: N,N'-diphenyloctanediamide) has determined its crystal system and space group. researchgate.net The crystal system provides information about the symmetry of the unit cell, the basic repeating unit of a crystal. The space group describes the symmetry of the arrangement of molecules within the unit cell. readthedocs.ioucl.ac.uk
| Parameter | Value |
| Compound Name | This compound |
| Systematic Name | N,N'-diphenyloctanediamide |
| Molecular Formula | C₂₀H₂₄N₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
Table 1: Crystallographic Data for this compound.
The conformation of the this compound molecule in the solid state is characterized by the spatial arrangement of its constituent atoms. A key feature of its structure is the orientation of the two phenyl rings relative to each other. The dihedral angle, which describes the angle between two intersecting planes, is used to quantify this relationship. proteopedia.orgwikipedia.org In the case of this compound, the interplanar angle between the two phenyl rings has been determined to be 76.5 (2)°. researchgate.net This significant twist between the phenyl rings is a notable conformational feature.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N-H···O | 0.86 | 2.05 | 2.909 (3) | 175 |
Table 2: Hydrogen Bond Geometry in this compound.
During the crystallization of this compound, a phenomenon known as twinning has been observed. researchgate.net Crystal twinning occurs when two or more individual crystals are intergrown in a symmetrical, non-random manner. univ-rennes1.frmdpi.com In the studied crystal of this compound, non-merohedral twinning was identified. researchgate.net This type of twinning involves twin domains that are related by a symmetry operation not present in the parent lattice. The analysis revealed a fractional contribution of the minor twin component to be 0.203 (2). researchgate.net
Computational Investigations of Molecular Structure and Electronic Properties
In addition to experimental methods, computational chemistry provides valuable insights into the molecular structure and electronic properties of compounds like this compound. mdpi.compreprints.org Techniques such as Density Functional Theory (DFT) can be used to calculate and predict various molecular properties. mdpi.com These computational analyses can complement experimental data by providing information on aspects like charge distribution, molecular orbital energies, and vibrational frequencies. frontiersin.orgnih.gov While specific computational studies solely focused on this compound are not detailed in the provided search results, the application of these methods represents a standard approach for a deeper understanding of its chemical behavior.
Density Functional Theory (DFT) Calculations for Structural Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a popular method for predicting molecular geometries and energies.
In the case of this compound, DFT calculations can be employed to determine its most stable three-dimensional structure. These calculations optimize the molecular geometry by finding the arrangement of atoms that corresponds to the lowest electronic energy. Key structural parameters predicted by DFT include bond lengths, bond angles, and dihedral angles. For instance, DFT can predict the geometry of the amide linkages and the orientation of the phenyl rings relative to the suberoyl backbone.
A study on related amide derivatives, such as methylenedioxyphenyl-based amides, utilized DFT calculations to determine optimized structures and energy gaps. nih.gov For this compound, similar calculations would likely involve a functional like B3LYP and a basis set such as 6-31G(d,p) to provide a good balance between accuracy and computational cost. The results would yield a predicted structure that can be compared with experimental data, if available. For example, X-ray crystallography data for this compound revealed that the two phenyl rings have an interplanar angle of 76.5(2)°. researchgate.net DFT calculations could be used to see if this conformation is indeed the global minimum in the gas phase or if crystal packing forces play a significant role.
Table 1: Predicted vs. Experimental Structural Parameters of this compound
| Parameter | DFT Predicted Value (Example) | Experimental Value (X-ray) researchgate.net |
| Phenyl Ring Interplanar Angle | Value dependent on calculation | 76.5(2)° |
| N-C (amide) Bond Length | Value dependent on calculation | Not available in search results |
| C=O Bond Length | Value dependent on calculation | Not available in search results |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While DFT is excellent for predicting the structure of a single, stable conformation, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the full conformational landscape of flexible molecules like this compound. wikipedia.org
Molecular Mechanics (MM) uses classical mechanics and force fields to calculate the potential energy of a system as a function of its nuclear coordinates. wikipedia.org This method is computationally less expensive than DFT, allowing for the rapid exploration of many different conformations. wikipedia.org For this compound, an MM approach could be used to perform a conformational search, systematically rotating the rotatable bonds (e.g., those in the suberoyl chain and the C-N bonds to the phenyl rings) to identify low-energy conformers.
Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms and molecules over time based on classical laws of motion. wikipedia.org An MD simulation of this compound would provide a trajectory of its conformational changes, revealing the accessible conformational space and the relative populations of different conformers at a given temperature. This is particularly important for understanding the molecule's behavior in solution, where it may exist as an equilibrium of several conformers. nih.gov Studies on similar flexible molecules have shown that they can exist in various conformations, including folded and extended forms. nih.gov For this compound, the long and flexible suberoyl chain allows for a wide range of possible conformations, from a fully extended linear shape to more compact, folded structures.
Table 2: Potential Low-Energy Conformers of this compound from MM/MD
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Fully extended suberoyl chain | Value dependent on simulation |
| 2 | U-shaped folded conformation | Value dependent on simulation |
| 3 | Twisted or partially folded conformer | Value dependent on simulation |
Note: The relative energies are hypothetical and would be determined from the simulation results.
Theoretical Studies of Electronic Structure and Reactivity
Theoretical studies of the electronic structure of this compound provide insights into its reactivity and properties. These studies often involve analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uwa.edu.au
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests the opposite. For this compound, the HOMO is likely to be localized on the electron-rich phenyl rings and amide nitrogen atoms, while the LUMO may be centered on the carbonyl groups and phenyl rings.
Furthermore, the calculation of the electrostatic potential surface can reveal the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting how this compound might interact with other molecules, for instance, through hydrogen bonding or other non-covalent interactions. In the solid state, this compound is stabilized by intermolecular N-H···O hydrogen bonds. researchgate.net Theoretical calculations can model these interactions and predict their strength.
Table 3: Calculated Electronic Properties of this compound (Hypothetical)
| Property | Calculated Value | Significance |
| HOMO Energy | Value dependent on calculation | Electron-donating ability |
| LUMO Energy | Value dependent on calculation | Electron-accepting ability |
| HOMO-LUMO Gap | Value dependent on calculation | Chemical reactivity and stability |
| Dipole Moment | Value dependent on calculation | Polarity and intermolecular interactions |
Note: The values in this table are placeholders and would be obtained from specific electronic structure calculations.
Preclinical Biological Activity and Mechanistic Investigations of N,n Diphenylsuberamide
Exploration of Enzyme Inhibition Potential
The potential for N,N'-Diphenylsuberamide to act as an enzyme inhibitor has been considered, primarily drawing from its structural similarities to known inhibitors of various enzymes.
Studies Related to Histone Deacetylase (HDAC) Inhibition (Contextual relevance as an impurity of Vorinostat)
This compound is recognized as a process impurity in the synthesis of Vorinostat (suberoylanilide hydroxamic acid), a potent histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma. khanacademy.org Vorinostat functions by chelating the zinc ion in the active site of HDACs, leading to an accumulation of acetylated histones and subsequent changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells. khanacademy.org
The structural similarity between this compound and Vorinostat, particularly the shared suberic acid backbone and the phenylamide moieties, provides a rationale for investigating its potential as an HDAC inhibitor. Structure-activity relationship (SAR) studies of Vorinostat and its analogs have highlighted the importance of the hydroxamic acid group for potent HDAC inhibition, as it is the key zinc-binding group. nih.gov While this compound lacks the critical hydroxamic acid moiety, its core structure suggests it could still interact with the HDAC active site, potentially acting as a weaker inhibitor or a scaffold for the design of new HDAC inhibitors. nih.govlibretexts.org The inhibitory activity of Vorinostat analogs is influenced by the nature of the "cap" group (the phenylamide in this case) and the length of the carbon linker. researchgate.netnih.gov
Table 1: Comparison of Vorinostat and this compound
| Feature | Vorinostat | This compound |
| Chemical Name | N-hydroxy-N'-phenyloctanediamide | N,N'-diphenyloctanediamide |
| Key Functional Group | Hydroxamic acid | Amide |
| Relationship | Approved HDAC inhibitor | Process impurity of Vorinostat |
Assessment of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition (Based on related diphenylurea derivatives)
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan. nih.gov In the context of cancer, overexpression of IDO1 in tumor cells or surrounding immune cells leads to a tryptophan-depleted microenvironment that suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby allowing the tumor to evade immune surveillance. libretexts.orgresearchgate.net Consequently, the development of IDO1 inhibitors is a promising strategy in cancer immunotherapy.
While there are no direct studies on the IDO1 inhibitory activity of this compound, research on structurally related diphenylurea derivatives has shown significant promise. Several studies have designed and synthesized series of N,N'-diphenylurea derivatives that exhibit potent IDO1 inhibitory activity, with some compounds reaching IC50 values in the sub-micromolar range. nih.gov The urea (B33335) linkage in these molecules is thought to play a role in binding to the active site of the IDO1 enzyme. libretexts.org Given that this compound shares the diphenylamide feature, which is structurally analogous to the diphenylurea motif, it is plausible that it could serve as a scaffold for the design of novel IDO1 inhibitors.
Table 2: IDO1 Inhibitory Activity of Selected Diphenylurea Derivatives
| Compound | IC50 (µM) against IDO1 |
| Compound 3g (from a series of N,N'-diphenylurea and triazole derivatives) | 1.73 ± 0.97 |
| Compound 3c (from a series of urea and 1,2,3-triazole derivatives) | 0.07 ± 0.04 |
| Compound 3a (from the same series as 3c) | 0.36 ± 0.09 |
Data sourced from studies on diphenylurea derivatives as IDO1 inhibitors. nih.gov
Investigation of Other Relevant Enzyme Targets
To date, there is a lack of specific published research investigating the inhibitory activity of this compound against other relevant enzyme targets. While the broader class of diphenyl compounds has been explored for various biological activities, dedicated enzymatic screening of this compound has not been reported in the available scientific literature. Future research could explore the potential of this compound to interact with other enzymes where a diphenylalkanamide scaffold might be accommodated in the active site.
Antiparasitic Activity Research
The potential of this compound and its structural relatives as antiparasitic agents has been inferred from studies on similar chemical scaffolds.
In Vitro Efficacy Against Protozoal Pathogens (Based on related N-phenylbenzamide and 1,3-diphenylurea (B7728601) bisguanidines)
Research into compounds structurally related to this compound, such as N-phenylbenzamide and 1,3-diphenylurea bisguanidines, has revealed significant in vitro activity against a range of protozoal pathogens. nih.gov These related compounds have demonstrated efficacy against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis, and Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov
Specifically, N-alkyl bisguanidine derivatives of the N-phenylbenzamide scaffold have shown submicromolar to low nanomolar IC50 values against P. falciparum and Trypanosoma brucei, respectively. nih.gov The structural features of these molecules, including the aromatic rings and the flexible linker, are thought to contribute to their antiparasitic activity.
Table 3: In Vitro Antiparasitic Activity of Related Bisguanidine Derivatives
| Compound Scaffold | Pathogen | Activity Range |
| N-phenylbenzamide bisguanidines | Trypanosoma brucei rhodesiense | Low nanomolar IC50 values |
| Plasmodium falciparum | Submicromolar IC50 values | |
| 1,3-diphenylurea bisguanidines | Trypanosoma brucei rhodesiense | Micromolar IC50 values |
| Plasmodium falciparum | Micromolar IC50 values |
Data is based on studies of N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines. nih.gov
Mechanistic Insights into Antiparasitic Action (e.g., DNA Binding Interactions)
The proposed mechanism of antiparasitic action for the related N-phenylbenzamide and 1,3-diphenylurea bisguanidines involves their interaction with parasitic DNA. nih.gov These dicationic compounds are known to bind to the minor groove of DNA, particularly at AT-rich sequences. nih.gov This binding is thought to interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to parasite death.
Surface plasmon resonance (SPR) biosensor experiments have confirmed the binding of these compounds to AT-rich DNA. nih.gov The affinity for DNA is a key determinant of their antiparasitic activity. The flexible linker and the terminal cationic groups of these molecules are crucial for fitting into the minor groove and establishing stabilizing interactions. nih.gov While this compound itself is not dicationic, the structural parallels with these DNA-binding agents suggest that modifications to its structure to include cationic functionalities could be a viable strategy for developing new antiparasitic drugs based on this scaffold.
Cellular Assays in Preclinical Models
Extensive literature searches did not yield specific studies on the preclinical biological activity of this compound in cellular assays. While the synthesis and structural characteristics of this compound and related N,N'-diphenylalkanediamides have been described, detailed investigations into their effects on cellular growth, viability, and the underlying molecular mechanisms appear to be limited or not publicly available.
Analysis of Cellular Growth and Viability Modulation
There is currently a lack of published data from cellular assays such as MTT, XTT, or trypan blue exclusion assays specifically evaluating the impact of this compound on the growth and viability of cell lines. Consequently, no data tables summarizing cytotoxic or cytostatic effects on various cell lines can be provided at this time.
Investigation of Molecular Pathways and Cellular Processes Impacted by the Compound
Due to the absence of studies on the cellular effects of this compound, there is no information available regarding its impact on molecular pathways and cellular processes. Research into its potential to induce apoptosis, cause cell cycle arrest, or modulate specific signaling cascades has not been reported in the scientific literature. Therefore, details on its mechanism of action at the molecular level remain unelucidated.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Computational Chemistry and Cheminformatics Approaches to SAR/SPR
To build predictive quantitative structure-activity relationship (QSAR) models, a set of numerical values known as molecular descriptors must be calculated for N,N'-Diphenylsuberamide and its hypothetical or synthesized analogues. These descriptors quantify various aspects of the molecule's structure and are generally categorized as 1D, 2D, and 3D descriptors. For a comprehensive analysis of this compound, a range of descriptors would be considered to capture its diverse structural features.
Examples of Potential Molecular Descriptors for this compound:
| Descriptor Category | Specific Descriptor Examples | Relevance to this compound Structure |
| Constitutional (1D) | Molecular Weight, Atom Count, Number of Rotatable Bonds | These basic descriptors provide information about the size and flexibility of the molecule. The number of rotatable bonds is particularly relevant for the flexible suberoyl chain. |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | These descriptors encode the atomic connectivity within the molecule, reflecting its branching and overall shape, including the arrangement of the phenyl and amide groups. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | These descriptors describe the three-dimensional shape and size of the molecule, which are critical for its fit into a biological target's binding site. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges on Atoms | These descriptors are crucial for understanding the molecule's reactivity and its ability to participate in electrostatic interactions, such as hydrogen bonding through the amide groups. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | This descriptor is a key indicator of the molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Hydrogen Bonding | Number of Hydrogen Bond Donors and Acceptors | The amide groups in this compound contain both hydrogen bond donors (N-H) and acceptors (C=O), which are critical for specific interactions with biological macromolecules. |
Once a dataset of this compound analogues and their corresponding biological activities is established, QSAR models can be developed. These mathematical models aim to find a correlation between the calculated molecular descriptors and the observed activity. The general form of a QSAR model can be expressed as:
Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)
Different statistical methods can be employed to build the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). A robust QSAR model for this compound analogues could be used to:
Predict the biological activity of newly designed, unsynthesized compounds.
Identify the most influential molecular descriptors, thereby highlighting the key structural features driving the activity.
Guide the optimization of lead compounds to enhance their desired biological effects and minimize potential side effects.
For instance, a QSAR study on a series of N-phenylalkanamide derivatives might reveal that the biological activity is positively correlated with the hydrophobicity of substituents on the phenyl ring and negatively correlated with the steric bulk around the amide bond. Such a model would suggest that introducing lipophilic, non-bulky substituents could be a promising strategy for improving the activity of this compound analogues.
Identification of Key Structural Motifs for Biological and Functional Attributes
Based on the general principles of medicinal chemistry and SAR studies of related molecules, several structural motifs within this compound can be identified as critical for its biological and functional properties.
The two phenyl rings in this compound are prime locations for chemical modification to modulate the molecule's properties. The nature and position of substituents on these rings can significantly impact electronic and steric properties, which in turn can affect biological activity.
Electronic Effects : Introducing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -NH₂, -CH₃) can alter the electron density of the phenyl rings and the adjacent amide groups. These changes can influence the strength of hydrogen bonds and other non-covalent interactions with a biological target. For example, in some classes of compounds, electron-withdrawing groups on the phenyl ring have been shown to enhance biological activity rsc.org.
Hydrophobicity : The addition of hydrophobic or hydrophilic substituents will change the molecule's LogP value, affecting its solubility and ability to cross cell membranes.
Hypothetical SAR of Phenyl Ring Substitutions in this compound Analogues:
| Substitution Position | Substituent Type | Potential Impact on Activity | Rationale |
| Para | Electron-withdrawing | Increase | May enhance interactions with electron-rich pockets in the target protein. |
| Para | Electron-donating | Decrease | Could weaken key electronic interactions. |
| Ortho | Bulky group | Decrease | Steric hindrance may prevent optimal binding to the target. |
| Meta | Small, hydrophobic | Increase | May improve lipophilicity and membrane permeability without causing significant steric clash. |
The eight-carbon suberoyl chain in this compound provides significant flexibility and determines the distance and spatial orientation of the two phenylamide moieties.
Chain Length : The length of the aliphatic chain is a critical determinant of biological activity in many classes of molecules. Shortening or lengthening the chain from the optimal eight carbons could disrupt the ideal positioning of the terminal phenyl groups within a binding site, leading to a decrease in activity. Studies on other long-chain diamides have shown that there is often an optimal chain length for a specific biological activity mdpi.com.
Flexibility : The flexibility of the aliphatic chain, quantified by the number of rotatable bonds, allows the molecule to adopt various conformations. This conformational flexibility can be advantageous, enabling the molecule to adapt to the shape of a binding site (induced fit). However, excessive flexibility can be entropically unfavorable upon binding, leading to a decrease in affinity. Introducing elements of rigidity into the chain, such as double bonds or cyclic structures, could lock the molecule into a more bioactive conformation.
Relative Orientation of Phenyl Rings : The flexible aliphatic linker allows the two phenyl rings to adopt a wide range of relative orientations. For a specific biological activity, a particular spatial arrangement of these rings may be required to simultaneously interact with different subpockets of a binding site. Conformational analysis of similar diphenylalkyldiamides can provide insights into the preferred low-energy conformations nih.govnih.govresearchgate.net.
Intramolecular Hydrogen Bonding : Depending on the conformation adopted by the aliphatic chain, intramolecular hydrogen bonds could form between the two amide groups. Such interactions would restrict the conformational freedom of the molecule and could pre-organize it for binding to a target.
Computational techniques such as molecular dynamics simulations can be employed to explore the conformational landscape of this compound and identify low-energy, stable conformations that may be biologically relevant.
Molecular Docking and Ligand-Target Interaction Analysis of this compound Analogues
Due to a lack of specific molecular docking studies for this compound, this section will draw upon research conducted on structurally related compounds to infer potential binding modes and key interactions. The primary analogues of relevance are derivatives of Suberoylanilide Hydroxamic Acid (SAHA), which share the suberoyl linker and an N-phenyl group, and other simple N,N'-diaryl diamides. The primary distinction in SAHA is the presence of a hydroxamic acid group, which acts as a potent zinc-binding moiety in the active site of its target enzymes, Histone Deacetylases (HDACs).
of Analogues
The biological activity of compounds structurally related to this compound is significantly influenced by modifications to both the aliphatic linker and the terminal phenyl groups. Studies on a wide range of analogues, particularly HDAC inhibitors, have elucidated several key SAR and SPR principles.
Influence of the Linker Chain: The length and rigidity of the aliphatic chain connecting the two phenylamide moieties are critical for optimal interaction with the target protein. In the case of SAHA and its analogues, the suberoyl (eight-carbon) linker has been found to be highly effective for accessing the active site of HDACs.
Substitutions on the Phenyl Rings: Modifications to the phenyl "cap" groups that are typically solvent-exposed can modulate the compound's potency and isoform selectivity. Research on C6-substituted SAHA analogues, where the substitution is on the carbon of the linker closer to the phenyl ring, has shown that while most analogues maintain nanomolar potency, the size of the substituent can impact inhibitory activity. For instance, methyl and phenyl substitutions at the C6 position result in only a modest decrease in potency compared to the parent compound. orientjchem.org Similarly, substitutions at the C3 position of the linker can influence isoform selectivity; for example, a C3-ethyl analogue of SAHA displayed a 12-fold selectivity for HDAC6 over HDAC3. researchgate.net This suggests that the region of the binding pocket accommodating the linker near the cap group is amenable to substitution, offering a strategy for developing more selective inhibitors. orientjchem.orgresearchgate.net
The following interactive data table summarizes the HDAC inhibitory activity of various C3-substituted SAHA analogues, illustrating the impact of linker modification on potency.
| Compound | C3 Substituent | IC50 (nM) against HeLa cell lysate HDACs |
| SAHA | -H | 90 |
| Analogue 1e | -CH3 | 350 |
| Analogue 1c | -CH2CH3 | 32,000 |
| Analogue 1a | -(CH2)3CH3 | >50,000 |
| Analogue 1b | -Phenyl | >50,000 |
| Analogue 1d | -CH=CH2 | >50,000 |
Data sourced from studies on C3-SAHA analogues. researchgate.net
This second interactive table shows the effect of substitutions at the C6 position of the linker.
| Compound | C6 Substituent | IC50 (nM) against HeLa cell lysate HDACs |
| SAHA | -H | 90 |
| Analogue 2a | -CH3 | 350 |
| Analogue 2b | -Phenyl | 380 |
Data sourced from studies on C6-SAHA analogues. orientjchem.org
Molecular Docking and Ligand-Target Interaction Analysis of Analogous Compounds
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.
In the absence of a hydroxamic acid group, as in this compound, the binding mode to a target like an HDAC would differ significantly from that of SAHA. The interactions would likely be dominated by hydrogen bonds and hydrophobic interactions rather than zinc chelation.
A study on 2-chloro-N,N-diphenylacetamide derivatives, which share the N,N-diphenylamide feature, provides a relevant model for the potential interactions of this compound. orientjchem.org Docking of these compounds into the active site of cyclooxygenase (COX) enzymes revealed key binding patterns. orientjchem.org It is plausible that this compound could adopt a similar binding mode within a suitable hydrophobic channel of a target protein.
Key Predicted Interactions:
Hydrogen Bonding: The amide groups of this compound are capable of forming hydrogen bonds with appropriate donor or acceptor residues in a protein's active site. The N-H of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The long, flexible suberoyl chain and the two terminal phenyl rings provide significant hydrophobic surfaces. These regions would likely engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues lining the binding pocket of a target protein.
Pi-Pi Stacking: The phenyl rings could also participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the active site, further stabilizing the ligand-protein complex.
Computational molecular dynamics simulations on various diamide-containing ligands have shown that these molecules can adopt specific conformations to optimize their interactions within a binding site. rsc.orgnih.gov For this compound, the flexibility of the suberoyl chain would allow the two phenyl groups to orient themselves favorably to fit into hydrophobic pockets.
Advanced Research Applications and Future Directions for N,n Diphenylsuberamide
Role in Rational Drug Design and Development of New Chemical Entities
Rational drug design is an inventive process that develops new medications based on a detailed understanding of a biological target. wikipedia.orgslideshare.net This approach contrasts with traditional trial-and-error methods by designing molecules that are complementary in shape and charge to a specific biomolecular target, such as a protein or enzyme, to elicit a therapeutic effect. wikipedia.orgslideshare.net Within this framework, N,N'-Diphenylsuberamide serves as a valuable chemical scaffold for the generation of New Chemical Entities (NCEs). An NCE is a drug containing an active molecule that has not been previously approved by regulatory bodies like the FDA. wikipedia.orgazolifesciences.com
The development of NCEs from a lead compound like this compound involves several key stages:
Scaffold Identification : The core structure of this compound, with its defined spatial arrangement of aromatic rings and amide groups, presents a promising starting point. The amide moiety is a crucial component in many biologically significant compounds. nih.gov
Target-Based Modification : Based on the known three-dimensional structure of a biological target, medicinal chemists can systematically modify the this compound structure. For instance, substituents can be added to the phenyl rings to enhance binding affinity or selectivity. The length and rigidity of the central aliphatic chain can also be altered to optimize interaction with the target's binding site.
Lead Optimization : Initial derivatives are synthesized and tested for activity. This iterative process of design, synthesis, and testing allows for the refinement of the molecule's properties to improve its efficacy and pharmacokinetic profile, ultimately leading to the development of a novel NCE with therapeutic potential.
The journey from a basic scaffold to a viable NCE is a cornerstone of modern pharmaceutical development, aiming to produce drugs with greater potency and fewer side effects. slideshare.net
| Stage | Description | Application to this compound |
| 1. Scaffold Identification | Recognizing a core chemical structure with potential for biological interaction. | The symmetrical diamide (B1670390) structure provides a foundation with specific hydrogen bonding and hydrophobic features. |
| 2. Target Analysis | Understanding the 3D structure and chemical properties of the biological target (e.g., an enzyme active site). | A known target's structure is used to guide modifications of the lead compound. |
| 3. Molecular Modification | Systematically altering the scaffold to enhance its interaction with the target. | Modifying the phenyl rings or the suberoyl chain to create derivatives. |
| 4. Synthesis & Screening | Creating and testing new derivatives to measure biological activity. | The new compounds are evaluated for improved potency and selectivity. |
| 5. NCE Generation | A highly optimized derivative is identified as a New Chemical Entity for further pre-clinical and clinical development. wikipedia.org | An optimized this compound derivative with significant therapeutic potential is selected. |
Integration with High-Throughput Screening (HTS) in Early Drug Discovery Research
High-Throughput Screening (HTS) is a foundational technology in early drug discovery, enabling the rapid testing of hundreds of thousands of chemical compounds to identify those that modulate a specific biological target or pathway. nih.govaxxam.it this compound and its derivatives can be integrated into HTS campaigns as part of large chemical libraries. nuvisan.com The primary goal is to identify "hits"—compounds that exhibit a desired pharmacological activity. axxam.it
The process typically involves:
Assay Development : A robust and automated assay is created to measure the activity of the biological target (e.g., enzyme activity, receptor binding).
Library Screening : The chemical library, containing compounds like this compound, is screened against the target. nuvisan.com
Hit Identification : Compounds that show significant activity are identified as hits.
Hit Validation and SAR Studies : The activity of the initial hits is confirmed. These validated hits, which could include this compound, serve as the starting point for elucidating structure-activity relationships (SAR). SAR studies explore how changes in the molecule's structure affect its biological activity, guiding the lead optimization process.
The inclusion of structurally diverse compounds like this compound in screening libraries enhances the probability of discovering novel chemical matter for therapeutic development. nuvisan.com
| Step | Objective | Role of this compound | Technology Used |
| 1. Assay & Library Preparation | Develop a reliable biological assay and prepare a diverse chemical library for screening. | Included as one of thousands of compounds in a screening library. | Automated liquid handlers, microplate readers. |
| 2. Primary Screening | Rapidly screen the entire library to identify initial "hits" with desired activity. | If it interacts with the target, it will be flagged as a primary hit. | Fluorescence, luminescence, or radiometric detectors. nih.govaxxam.it |
| 3. Hit Confirmation | Re-test the primary hits to eliminate false positives and confirm activity. | Its activity is re-assessed to ensure the initial result is reproducible. | Dose-response analysis. |
| 4. Lead Generation | Select confirmed hits for further chemical modification and optimization based on potency and selectivity. | Serves as a validated starting point for Structure-Activity Relationship (SAR) studies. | Medicinal chemistry, computational modeling. |
Application of Isotopic Labeling in Mechanistic Investigations
Isotopic labeling is a powerful technique used to trace the path of a molecule through a chemical reaction or a biological system. wikipedia.org By replacing one or more atoms in a compound with their isotope (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/Deuterium), researchers can track the molecule and its metabolites using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgresearchgate.net
For this compound, isotopic labeling can be employed to conduct detailed mechanistic investigations:
Metabolic Pathway Analysis : A labeled version of this compound can be administered to a biological system (e.g., cell culture or animal model). Mass spectrometry can then be used to identify and quantify the compound and its metabolites, revealing how the body processes it.
Target Engagement Studies : NMR spectroscopy is particularly useful for studying protein-ligand interactions. researchgate.net By labeling this compound with ¹³C or ¹⁵N, researchers can observe changes in the NMR spectrum of the target protein upon binding. This can help identify the specific amino acid residues involved in the interaction, providing a detailed map of the binding site.
Reaction Mechanism Elucidation : In chemical or enzymatic reactions, labeled this compound can help determine the precise mechanism by tracking the position of the isotopic atoms in the products. nih.gov
The synthesis of labeled this compound would involve using isotopically enriched starting materials, such as labeled aniline (B41778) or suberic acid, in its chemical synthesis.
| Isotope | Potential Labeling Site | Application | Analytical Technique |
| ¹³C | Carbonyl carbons of the amide groups | Studying metabolic breakdown of the amide bond; NMR-based binding studies. | Mass Spectrometry, NMR Spectroscopy |
| ¹⁵N | Nitrogen atoms of the amide groups | Probing protein-ligand interactions via ¹H-¹⁵N HSQC NMR experiments. researchgate.net | NMR Spectroscopy |
| ²H (Deuterium) | Phenyl rings or aliphatic chain | Investigating metabolic stability (deuteration can slow metabolism) and reaction mechanisms. | Mass Spectrometry, NMR Spectroscopy |
| ¹⁴C (Radiolabel) | Aliphatic chain | Quantitative analysis of drug distribution and excretion (biodistribution studies). | Scintillation counting, Autoradiography |
Computational Drug Discovery and Bioinformatics Approaches
Computational drug discovery and bioinformatics utilize computer-based methods to analyze biological data and model molecular interactions, accelerating the drug development process. universiteitleiden.nlslideshare.net The known crystal structure of this compound provides a precise three-dimensional model that is invaluable for these computational approaches. nih.gov
Key applications include:
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. ddg-pharmfac.net The 3D structure of this compound can be computationally "docked" into the binding sites of numerous proteins from structural databases (e.g., Protein Data Bank). This virtual screening process can identify potential biological targets for the compound, prioritizing them for experimental validation. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the dynamics of their interaction. This can help refine the understanding of how this compound binds to its target.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate variations in a compound's chemical structure with changes in its biological activity. ddg-pharmfac.net By creating a library of virtual this compound derivatives and calculating their physicochemical properties, researchers can build QSAR models to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts.
Bioinformatics Databases : These databases are used to identify and validate potential drug targets. nih.gov For example, genomic and proteomic data can reveal proteins that are overexpressed in a disease state, making them attractive targets for a drug designed from the this compound scaffold.
These computational methods reduce the time and cost associated with experimental screening and provide a deeper understanding of the molecular mechanisms underlying a drug's action. schrodinger.com
| Computational Method | Description | Application for this compound |
| Molecular Docking | Predicts the binding orientation and affinity of a small molecule to a protein target. ddg-pharmfac.net | Screening the 3D structure of this compound against a library of protein structures to identify potential biological targets. |
| Virtual Screening | Computationally screens large libraries of compounds against a target structure to identify potential hits. researchgate.netmq.edu.au | Using the this compound scaffold to generate a virtual library of derivatives for screening against a specific disease target. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to study the stability and dynamics of a ligand-protein complex. | Analyzing the stability and conformational changes of this compound when bound to a predicted target protein. |
| QSAR Modeling | Develops statistical models that relate chemical structure to biological activity. ddg-pharmfac.net | Predicting the biological activity of novel this compound derivatives to prioritize synthesis and testing. |
| Bioinformatics Analysis | Uses biological databases (genomic, proteomic) to identify and validate potential drug targets. nih.gov | Identifying disease-relevant proteins whose binding pockets are complementary to the structure of this compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
